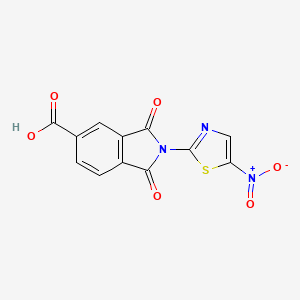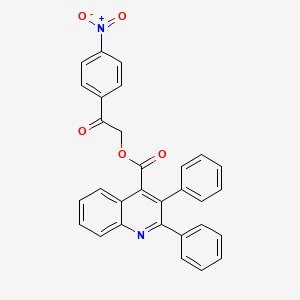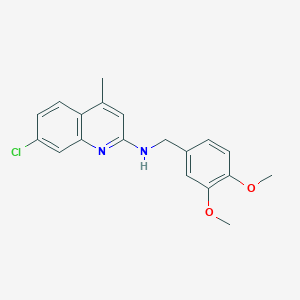![molecular formula C15H20N4O2 B5031271 6-(dimethylamino)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide](/img/structure/B5031271.png)
6-(dimethylamino)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(dimethylamino)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide, also known as PNU-120596, is a chemical compound that belongs to the class of nicotinamide derivatives. It is a potent and selective antagonist of the alpha7 nicotinic acetylcholine receptor (α7nAChR). The α7nAChR is a ligand-gated ion channel that is widely expressed in the central nervous system, and plays an important role in cognitive function, learning, and memory. PNU-120596 has been extensively studied for its potential therapeutic applications in a variety of neurological and psychiatric disorders.
作用机制
6-(dimethylamino)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide is a potent and selective antagonist of the α7nAChR. The α7nAChR is a ligand-gated ion channel that is widely expressed in the central nervous system, and plays an important role in cognitive function, learning, and memory. By blocking the activity of the α7nAChR, 6-(dimethylamino)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide can modulate neurotransmitter release, and improve cognitive function.
Biochemical and physiological effects:
6-(dimethylamino)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide has been shown to modulate neurotransmitter release in the brain, including acetylcholine, glutamate, and dopamine. It has also been shown to improve synaptic plasticity, which is important for learning and memory. In addition, 6-(dimethylamino)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide has been shown to reduce inflammation and oxidative stress, which are implicated in the pathogenesis of several neurological and psychiatric disorders.
实验室实验的优点和局限性
One of the main advantages of 6-(dimethylamino)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide is its potency and selectivity for the α7nAChR, which allows for precise modulation of neurotransmitter release. However, one of the limitations of 6-(dimethylamino)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide is its poor solubility in water, which can make it difficult to administer in vivo. In addition, 6-(dimethylamino)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide has a relatively short half-life, which may limit its efficacy in long-term studies.
未来方向
There are several future directions for research on 6-(dimethylamino)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide. One area of interest is the development of more potent and selective α7nAChR antagonists, which may have improved efficacy and fewer side effects. Another area of interest is the development of more effective delivery methods for 6-(dimethylamino)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide, such as nanoparticles or liposomes, which may improve its solubility and bioavailability. Finally, further studies are needed to explore the potential therapeutic applications of 6-(dimethylamino)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide in a variety of neurological and psychiatric disorders, and to elucidate its mechanism of action at the molecular level.
合成方法
6-(dimethylamino)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 3-propyl-5-isoxazole carboxylic acid with 2-chloro-6-(dimethylamino)nicotinonitrile to give the corresponding amide intermediate, which is then reduced to 6-(dimethylamino)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide using a palladium catalyst.
科学研究应用
6-(dimethylamino)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide has been studied extensively in preclinical models for its potential therapeutic applications in a variety of neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and depression. In Alzheimer's disease, 6-(dimethylamino)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide has been shown to improve cognitive function and reduce amyloid beta-induced neurotoxicity in animal models. In schizophrenia, 6-(dimethylamino)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide has been shown to improve cognitive deficits and reduce positive and negative symptoms in animal models. In depression, 6-(dimethylamino)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide has been shown to enhance the efficacy of antidepressant drugs in animal models.
属性
IUPAC Name |
6-(dimethylamino)-N-[(3-propyl-1,2-oxazol-5-yl)methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2/c1-4-5-12-8-13(21-18-12)10-17-15(20)11-6-7-14(16-9-11)19(2)3/h6-9H,4-5,10H2,1-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYEMOBXDLBFJLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NOC(=C1)CNC(=O)C2=CN=C(C=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N~2~-(3,5-dimethylphenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5031216.png)

![N-[3-(4,4-dimethyl-2,5-dioxo-1-imidazolidinyl)-2-hydroxypropyl]-4-nitro-N-phenylbenzenesulfonamide](/img/structure/B5031238.png)
![1-(4-chlorophenyl)-4-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-3,5-pyrazolidinedione](/img/structure/B5031240.png)


![1-[4-(4-bromophenyl)-3-phenyl-1,3-thiazol-2(3H)-ylidene]acetone](/img/structure/B5031274.png)
![4-[(4-phenyl-1-piperazinyl)sulfonyl]-2-thiophenecarboxylic acid](/img/structure/B5031281.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(2,4-dichlorophenoxy)propanamide](/img/structure/B5031290.png)
![3-bromo-N-[4-(3,4-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide](/img/structure/B5031293.png)
![ethyl 4,5-dimethyl-2-[({[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)amino]-3-thiophenecarboxylate](/img/structure/B5031305.png)